1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-hydroxy-4-nitroaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-amino-4-nitrophenyl)-3-(2-methoxyphenyl)urea.
Scientific Research Applications
1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The nitro and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of enzymes or modulation of signaling pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxy-4-nitrophenyl)-3-phenylurea: Lacks the methoxy group, which may affect its chemical properties and applications.
1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)urea: Lacks the nitro group, which may influence its reactivity and biological activity.
Uniqueness
1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both nitro and methoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
182498-30-2 |
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Molecular Formula |
C14H13N3O5 |
Molecular Weight |
303.3 |
Purity |
95 |
Origin of Product |
United States |
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